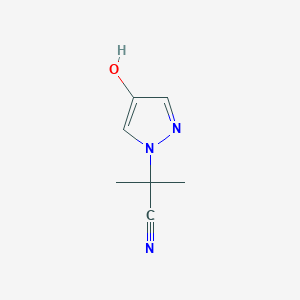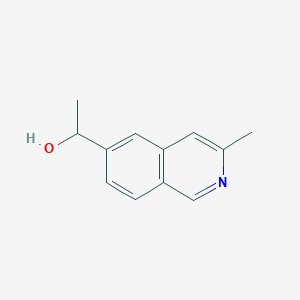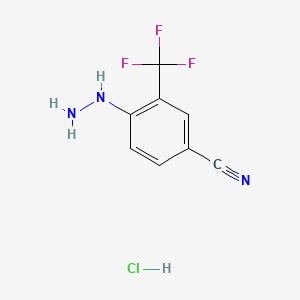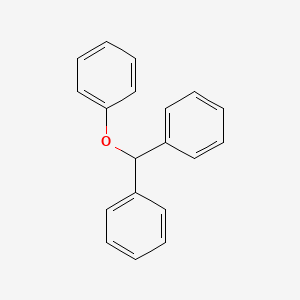
3-Hydroxy-5-isopropoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-isopropoxybenzonitrile: is an organic compound with the molecular formula C10H11NO2 . It is a derivative of benzonitrile, characterized by the presence of a hydroxy group at the third position and an isopropoxy group at the fifth position on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-isopropoxybenzonitrile typically involves the introduction of the hydroxy and isopropoxy groups onto the benzonitrile core. One common method is the reaction of 3-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-isopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: 3-Isopropoxy-5-cyanobenzaldehyde.
Reduction: 3-Hydroxy-5-isopropoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-5-isopropoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is studied for its potential bioactive properties. It may act as a ligand in the development of enzyme inhibitors or receptor modulators .
Medicine: Although specific medicinal applications are still under investigation, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique functional groups make it valuable in the formulation of coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-isopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, the hydroxy group can form hydrogen bonds with active sites, while the isopropoxy group can enhance lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
3-Hydroxybenzonitrile: Lacks the isopropoxy group, making it less lipophilic.
5-Isopropoxybenzonitrile: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
3-Hydroxy-4-methoxybenzonitrile: Has a methoxy group instead of an isopropoxy group, affecting its steric and electronic properties.
Uniqueness: 3-Hydroxy-5-isopropoxybenzonitrile is unique due to the combination of both hydroxy and isopropoxy groups on the benzonitrile core.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-hydroxy-5-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-10-4-8(6-11)3-9(12)5-10/h3-5,7,12H,1-2H3 |
Clé InChI |
OEIGVSLNKAVPTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)




![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)





